

Application Notes and Protocols for Assessing SHP836 Target Engagement

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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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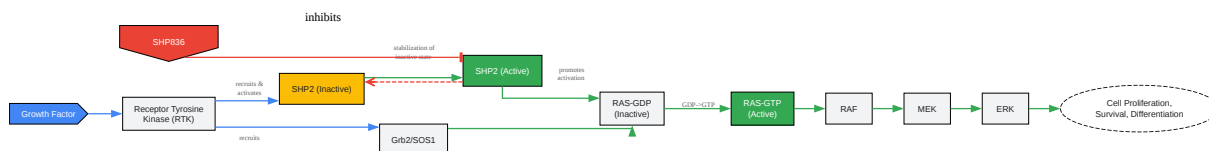
These application notes provide a comprehensive overview of methods to assess the target engagement of **SHP836**, an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a key regulator of cell signaling pathways, including the Ras/Raf/Erk, PI3K/Akt, and JAK/STAT pathways.^{[1][2]} Validating that a compound like **SHP836** binds to its intended target within a cellular environment is a critical step in drug discovery.^{[2][3][4]}

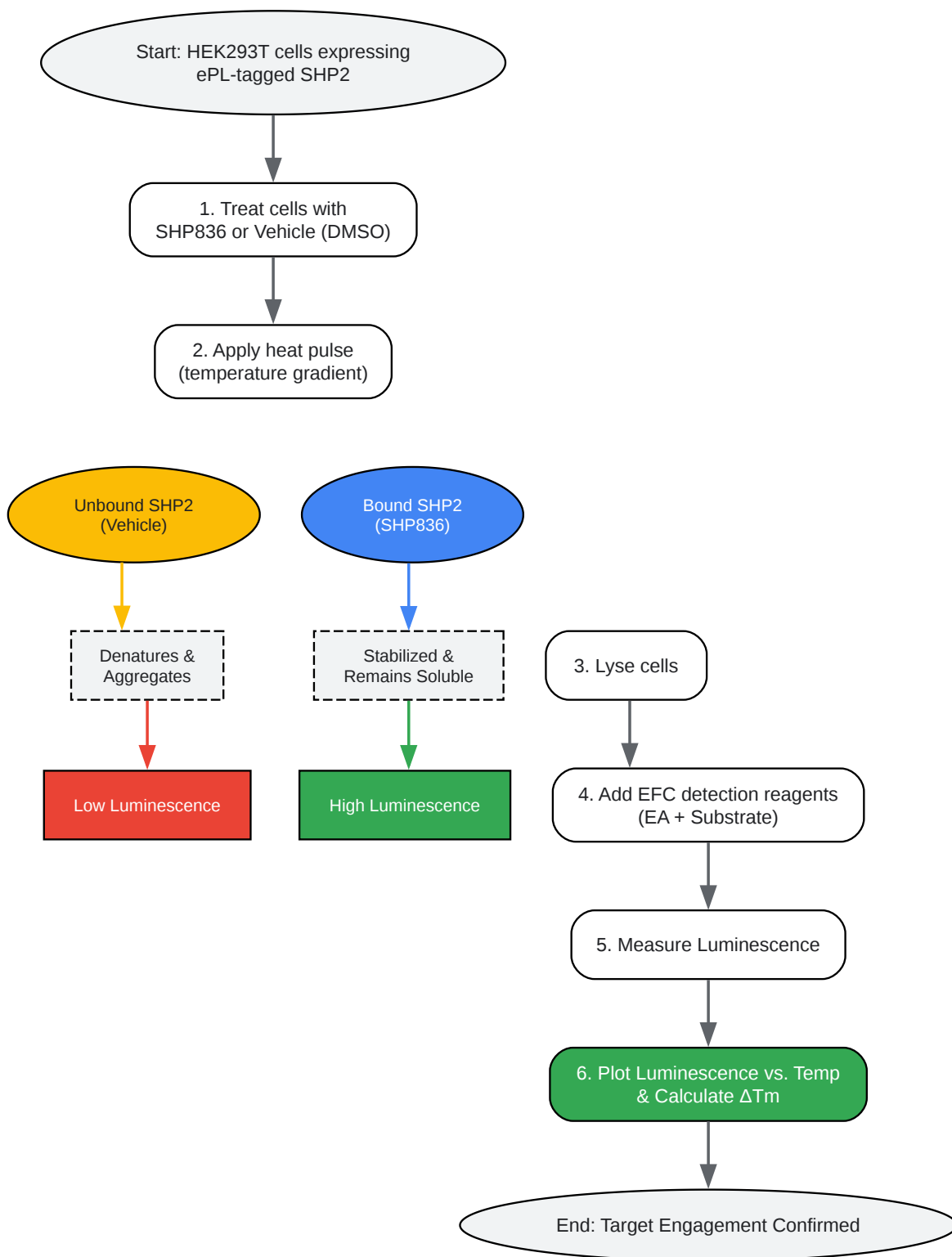
The primary method detailed here is the Cellular Thermal Shift Assay (CETSA), which has been successfully adapted to reliably detect the engagement of allosteric SHP2 inhibitors.^{[1][2][4]} Additionally, protocols for Immunoprecipitation-Western Blotting and Proximity Ligation Assay (PLA) are provided as complementary approaches to investigate the downstream consequences of target engagement and SHP2's protein-protein interactions.

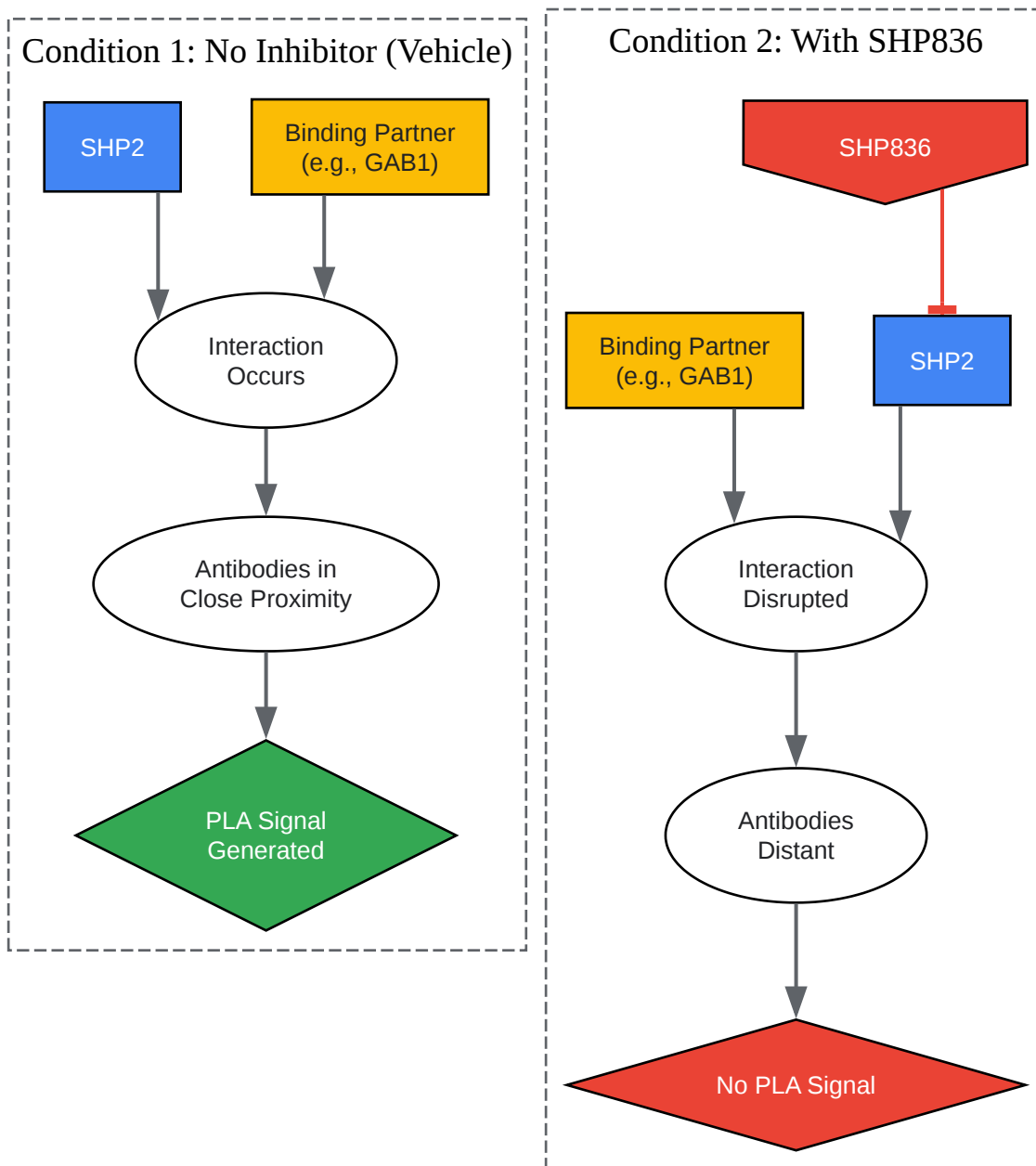
SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).^{[5][6]} Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation.^[1] Upon cell stimulation, it is recruited to phosphorylated proteins, leading to a conformational change that activates its phosphatase activity.^{[1][4]} This activation is central to regulating pathways that control cell

growth, proliferation, and survival.[6][7][8] Allosteric inhibitors like **SHP836** function by binding to a site distinct from the active site, stabilizing the inactive conformation of SHP2.[9][10]







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